Superior Tyrosinase Inhibition Potency Compared to Guanidine Analogs
(Carbamothioylamino)urea (referred to as guanylthiourea, GT) exhibits significantly higher tyrosinase inhibitory activity than its closest guanidine-based analogs. In a direct head-to-head comparison, GT demonstrated IC50 values of 0.27 mM for monophenolase and 0.23 mM for diphenolase activity, whereas guanidine thiocyanate (GTC), phenylguanidine (PG), and phenethyldiguanide (PTDG) showed substantially weaker inhibition, with IC50 values ranging from 3.24 mM to 6.68 mM [1]. This represents a 12- to 29-fold increase in potency for GT. Furthermore, GT was the only compound among those tested that exhibited significant antioxidant activity and effectively reduced melanin content in both B16F10 cells and zebrafish models [1].
| Evidence Dimension | In vitro tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | Monophenolase IC50 = 0.27 mM; Diphenolase IC50 = 0.23 mM |
| Comparator Or Baseline | Guanidine thiocyanate (GTC): Monophenolase IC50 = 3.53 mM, Diphenolase IC50 = 3.24 mM; Phenylguanidine (PG): Monophenolase IC50 = 6.68 mM, Diphenolase IC50 = 3.97 mM; Phenethyldiguanide (PTDG): Monophenolase IC50 = 5.18 mM, Diphenolase IC50 = 2.50 mM |
| Quantified Difference | GT is 12–29 times more potent than comparators |
| Conditions | In vitro enzymatic assay using mushroom tyrosinase; kinetic analysis via spectrophotometry |
Why This Matters
For cosmetic, dermatological, or biochemical research applications, the higher potency of (Carbamothioylamino)urea translates to lower required working concentrations, reduced off-target effects, and improved assay sensitivity.
- [1] Hu, X., et al. (2019). Antityrosinase and antioxidant activities of guanidine compounds and effect of guanylthiourea on melanogenesis. Process Biochemistry, 85, 84-93. View Source
